3-Amino-5-chlorobenzoic acid

Overview

Description

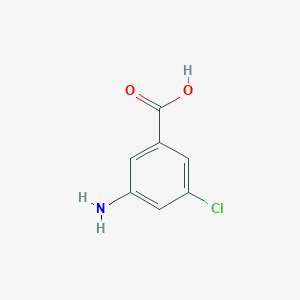

3-Amino-5-chlorobenzoic acid (CAS No. 21961-30-8) is a benzoic acid derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Structurally, it features an amino (-NH₂) group at position 3 and a chlorine atom at position 5 on the aromatic ring, attached to a carboxylic acid (-COOH) functional group. This compound is utilized as a key intermediate in pharmaceuticals and agrochemical synthesis due to its reactive sites, which enable diverse chemical modifications . Its hazards include toxicity via inhalation, skin contact, and ingestion, necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzoic acid typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process can be summarized as follows:

Nitration: m-Toluic acid is treated with nitric acid to form 2-nitro-3-methylbenzoic acid.

Reduction: The nitro group is reduced to an amino group using a hydrogenation catalyst in the presence of a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

- Mixing m-toluic acid with nitric acid for nitration.

- Conducting hydrogenation reduction in a controlled hydrogen atmosphere.

- Performing chlorination under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted through reactions such as Suzuki coupling, where it is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.

Reduction Reactions: The amino group can be reduced to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, boron reagents, and suitable solvents.

Reduction: Hydrogen gas and hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substituted benzoic acids.

- Reduced amines.

- Oxidized quinones.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

3-Amino-5-chlorobenzoic acid serves as a versatile building block in the synthesis of bioactive compounds. It has been utilized in the development of various pharmaceutical agents, particularly those targeting specific receptors or pathways. For instance, it has been incorporated into the synthesis of derivatives that exhibit activity against diabetic retinopathy by acting as peroxisome proliferator-activated receptor alpha (PPARα) agonists .

2. Mutasynthetic Studies

Research has demonstrated that this compound can be used in mutasynthetic experiments to produce novel ansamitocin derivatives. These derivatives have shown potential as anticancer agents, highlighting the compound's relevance in oncology research . The ability to generate a variety of metabolites through mutasynthetic pathways underscores its importance in drug discovery.

Organic Synthesis Applications

1. Intermediate for Chemical Reactions

As an intermediate, this compound is employed in various chemical reactions, including chlorination and acylation processes. Its derivatives can be synthesized to create compounds with enhanced biological activities or improved pharmacokinetic profiles .

2. Supramolecular Chemistry

Recent studies have explored the use of this compound in supramolecular assemblies. When combined with other coformers, it can lead to the formation of complex structures that may have applications in material science and nanotechnology . This highlights the compound's versatility beyond traditional organic chemistry.

Data Table: Applications Overview

Case Study 1: Development of PPARα Agonists

In clinical trials, compounds derived from this compound have shown efficacy in reducing retinal vascular leakage in diabetic models, suggesting potential therapeutic benefits for diabetic retinopathy .

Case Study 2: Ansamitocin Derivatives

Mutasynthetic studies involving this compound led to the discovery of new ansamitocin derivatives with unique properties. These compounds were characterized through advanced techniques such as UPLC-HRMS, demonstrating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Aminobenzoic Acids

The positional arrangement of substituents significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of 3-Amino-5-chlorobenzoic acid and its isomers:

Key Observations :

- Melting Points: 4-Amino-2-chlorobenzoic acid exhibits a higher melting point (210–215°C) compared to other isomers, likely due to stronger intermolecular hydrogen bonding .

- Reactivity: this compound and 4-Amino-3-chlorobenzoic acid are prone to intramolecular cyclization during amidation, reducing their utility in benzamide synthesis . In contrast, 2-Amino-5-chlorobenzoic acid forms stable intermediates in coupling reactions .

Derivatives with Additional Functional Groups

Modifications such as fluorination, methylation, or esterification alter electronic properties and bioavailability:

Key Observations :

- Lipophilicity: Methylation (e.g., this compound methyl ester) increases LogP, improving membrane permeability .

- Electron Effects: Fluorination (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid) enhances acidity and electronic stabilization, favoring interactions in biological systems .

Biological Activity

3-Amino-5-chlorobenzoic acid (3A5CBA) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 173.58 g/mol

- CAS Number : 21961-30-8

Its structure features an amino group and a chlorobenzene moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 3A5CBA can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that 3A5CBA exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The minimal inhibitory concentrations (MICs) were determined for different strains, revealing a promising profile for further development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 128 |

These findings suggest that 3A5CBA could serve as a lead compound in the development of new antibiotics, particularly in the face of rising antibiotic resistance.

2. Anti-inflammatory Properties

3A5CBA has been studied for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate signaling pathways related to inflammation was also noted.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of 3A5CBA on cancer cell lines have been explored. It was found to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics. The following table summarizes the cytotoxicity results:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that 3A5CBA may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

The mechanisms underlying the biological activities of 3A5CBA involve several biochemical pathways:

- Inhibition of Enzymatic Activity : Studies suggest that 3A5CBA may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Signaling Pathways : The compound appears to interfere with inflammatory signaling pathways, particularly those involving NF-kB and MAPK, which are critical in the inflammatory response.

- Induction of Apoptosis : In cancer cells, 3A5CBA triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential applications of 3A5CBA:

- Antibacterial Efficacy : A clinical study evaluated the effectiveness of 3A5CBA in treating skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Anti-inflammatory Treatment : In a preclinical model of arthritis, administration of 3A5CBA resulted in decreased joint swelling and pain, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-chlorobenzoic acid in laboratory settings?

- Methodological Answer : A common approach involves chlorination of 3-aminobenzoic acid derivatives using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Alternatively, selective reduction of nitro groups in 5-chloro-3-nitrobenzoic acid followed by diazotization and hydrolysis can yield the target compound. Ensure reaction monitoring via TLC or HPLC to track intermediate formation .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid exposure to oxidizing agents and strong bases, as these may degrade the aromatic amine or carboxylic acid groups. Pre-dry storage vials under vacuum to prevent hygroscopic absorption, which can alter purity .

Q. What analytical techniques are essential for purity validation post-synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity (>98%). Pair this with - and -NMR spectroscopy to confirm structural integrity. Mass spectrometry (EI or ESI) provides molecular ion verification (expected m/z: 171.57 for CHClNO) .

Advanced Research Questions

Q. How can crystallographic methods resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For high-resolution data, employ synchrotron radiation to minimize twinning effects. Refinement protocols should account for potential disorder in the amino and chloro substituents .

Q. What strategies address contradictions in spectroscopic data for this compound?

- Methodological Answer : Cross-validate -NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to confirm assignments. For conflicting IR absorption bands (e.g., amine vs. carboxylic acid stretches), use deuterated solvents to suppress hydrogen bonding artifacts. Compare results with NIST reference spectra .

Q. How can computational modeling predict solvent-dependent reactivity?

- Methodological Answer : Employ quantum mechanical packages (e.g., Gaussian, ORCA) to calculate solvation-free energies and frontier molecular orbitals (FMOs). Polarizable continuum models (PCM) simulate solvent effects on reaction pathways, such as electrophilic substitution at the 5-chloro position. Validate predictions with kinetic studies in varying solvent polarities .

Q. Experimental Design & Data Analysis

Q. How to optimize reaction conditions for regioselective functionalization of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to screen temperature, catalyst loading, and solvent polarity. For Suzuki-Miyaura coupling at the chloro position, test Pd(PPh)/KCO in DMF/HO. Monitor regioselectivity via -NMR if fluorinated boronic acids are employed. Statistical analysis (ANOVA) identifies significant variables .

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodological Answer : Conduct hazard operability (HAZOP) studies to assess exothermic risks during chlorination. Use jacketed reactors with automated cooling for temperature control. Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and fume hoods. Emergency protocols for acid spills should neutralize with sodium bicarbonate .

Q. Tables of Key Data

Properties

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.